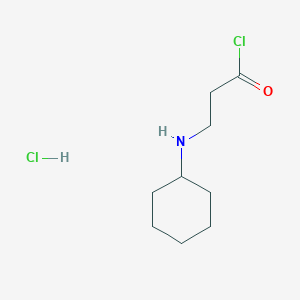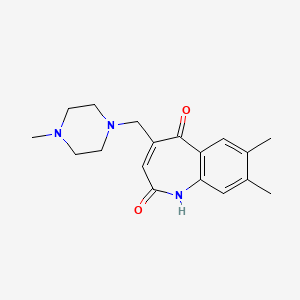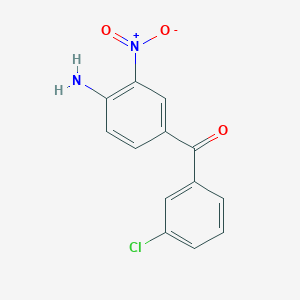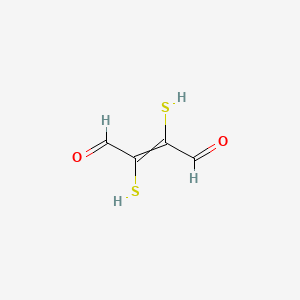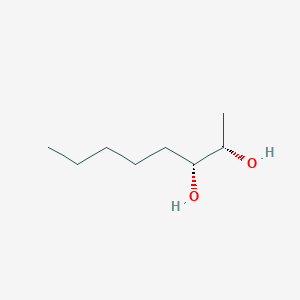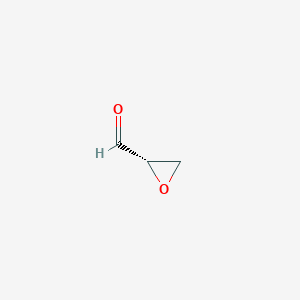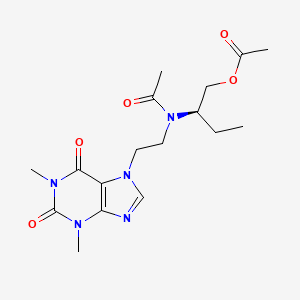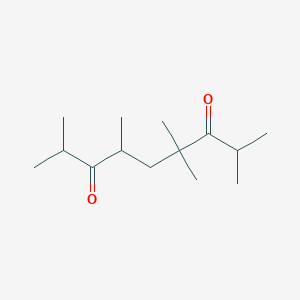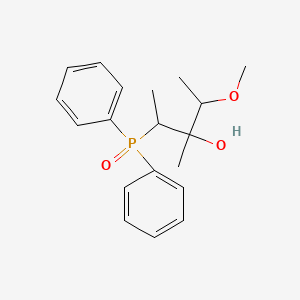![molecular formula C10H7F5O B14480053 1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 65781-12-6](/img/structure/B14480053.png)
1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene: is a fluorinated aromatic compound It features a benzene ring substituted with five fluorine atoms and an allyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the reaction of pentafluorophenol with an appropriate allyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the phenoxide ion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The allyl group can be oxidized to form corresponding epoxides or other oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Substituted derivatives with various nucleophiles.
Oxidation: Epoxides or other oxidized products.
Reduction: Reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can serve as probes in NMR spectroscopy.
Industry: Used in the production of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which 1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparación Con Compuestos Similares
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 2,3,4,5,6-Pentafluorobenzamide
- 2,3,4,5,6-Pentafluoroaniline
- 2,3,4,5,6-Pentafluoroacetophenone
Comparison: 1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the presence of the allyl ether group, which provides additional reactivity and potential for further functionalization. This distinguishes it from other pentafluorobenzene derivatives, which may lack this functional group and therefore have different chemical and physical properties.
Propiedades
Número CAS |
65781-12-6 |
|---|---|
Fórmula molecular |
C10H7F5O |
Peso molecular |
238.15 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C10H7F5O/c1-4(2)3-16-10-8(14)6(12)5(11)7(13)9(10)15/h1,3H2,2H3 |
Clave InChI |
KIWCPUJLYRHYJL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


